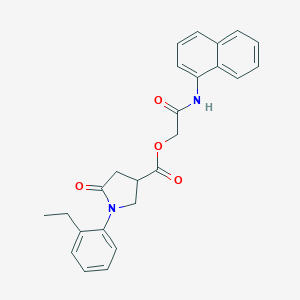![molecular formula C22H21NO5 B270960 N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270960.png)
N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as MPPF, is a chemical compound that is widely used in scientific research. It is a selective antagonist of the serotonin 5-HT1A receptor, which plays a crucial role in regulating mood, anxiety, and stress.
Mécanisme D'action
N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide acts as a selective antagonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that inhibits the activity of adenylate cyclase and reduces the intracellular levels of cyclic AMP. By blocking the 5-HT1A receptor, N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide increases the release of serotonin and other neurotransmitters, leading to anxiolytic, antidepressant, and anti-stress effects.
Biochemical and Physiological Effects:
N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to have several biochemical and physiological effects, including:
- Anxiolytic and antidepressant effects: N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to reduce anxiety-like behavior and improve depressive-like behavior in animal models.
- Anti-stress effects: N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to reduce the stress response and improve coping behavior in animal models.
- Cognitive enhancement: N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to improve cognitive function, including learning and memory, in animal models.
- Neuroprotective effects: N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to protect against neuronal damage and improve neuronal survival in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its high selectivity for the 5-HT1A receptor, which allows for specific modulation of this receptor without affecting other neurotransmitter systems. However, N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has some limitations, such as its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, including:
- Development of more potent and selective 5-HT1A receptor antagonists.
- Investigation of the effects of N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide on other neurotransmitter systems, such as dopamine, glutamate, and GABA.
- Study of the role of the 5-HT1A receptor in the pathophysiology of various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease.
- Development of new N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide derivatives with improved solubility and pharmacokinetic properties.
- Investigation of the potential therapeutic applications of N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves several steps, starting from the reaction of 2-methoxyphenol with 4-bromoanisole in the presence of a base to form 4-(2-methoxyphenoxy)phenol. This intermediate is then converted to the corresponding carboxylic acid and reacted with 2,3-epoxy-1-propanol to form the cyclopentenone derivative. The final step involves the reduction of the cyclopentenone with sodium borohydride to yield N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide.
Applications De Recherche Scientifique
N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively used in scientific research to study the role of the serotonin 5-HT1A receptor in various physiological and pathological conditions. It has been used to investigate the effects of 5-HT1A receptor activation on anxiety, depression, stress, and cognitive function. N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has also been used to study the interaction between the 5-HT1A receptor and other neurotransmitter systems, such as dopamine, glutamate, and GABA.
Propriétés
Nom du produit |
N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Formule moléculaire |
C22H21NO5 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
N-[4-(2-methoxyphenoxy)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C22H21NO5/c1-26-16-4-2-3-5-17(16)27-14-8-6-13(7-9-14)23-21(24)19-12-10-15-18(11-12)28-22(25)20(15)19/h2-9,12,15,18-20H,10-11H2,1H3,(H,23,24) |
Clé InChI |
XDGVDCRIUNNEGV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4 |
SMILES canonique |
COC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Ethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270877.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270879.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270881.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270882.png)
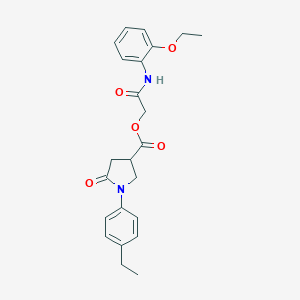

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270888.png)
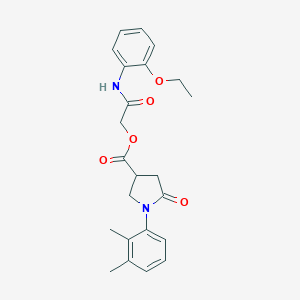
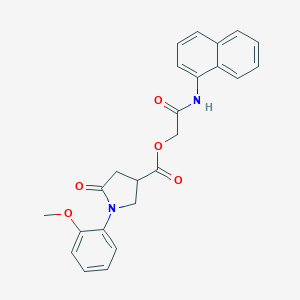
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270893.png)
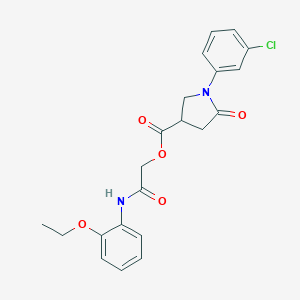
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270896.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270899.png)
